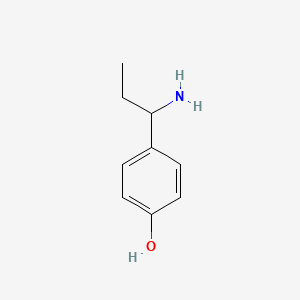

4-(1-Aminopropyl)phenol

説明

4-(1-Aminopropyl)phenol, also known as 4-aminophenol, is an organic compound with the chemical formula C6H7NO. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used as a corrosion inhibitor in metalworking fluids and as a catalyst in the polymerization of vinyl chloride.

科学的研究の応用

Antioxidant and Anti-inflammatory Applications

Phenolic compounds exhibit strong antioxidant and anti-inflammatory activities, making them candidates for preventing and treating chronic diseases related to oxidative stress and inflammation. These properties stem from their ability to scavenge free radicals, chelate metal ions, and modulate signaling pathways related to inflammation and cell survival (Leopoldini, Russo, & Toscano, 2011).

Pharmacological Effects

The pharmacological activities of phenolic compounds are vast, including antibacterial, antiviral, anti-cancer, and neuroprotective effects. These activities are attributed to their interaction with cellular receptors and enzymes, modulation of gene expression, and their antioxidant properties. For instance, thymol, a phenolic compound, has been shown to possess analgesic, antispasmodic, antibacterial, and antifungal activities, highlighting its therapeutic potential in pharmaceutical development (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Applications in Food Science and Nutrition

In food science, phenolic compounds play a crucial role in enhancing the nutritional value and health benefits of food products. They are involved in interactions with macronutrients and micronutrients, affecting the quality, nutritional, and functional properties of foods. The binding between phenolic compounds and food constituents can optimize specific phenolic complexes in plant-based foods for various applications in the food, nutraceutical, and pharmaceutical industries (Alu'datt et al., 2018).

Environmental Applications

Phenolic compounds are also explored for their role in environmental protection, particularly in the treatment of wastewater and as biopesticides. Their natural occurrence and biodegradability make them an attractive option for developing eco-friendly solutions to pollution and pest management (Cordova Villegas et al., 2016).

作用機序

Target of Action

4-(1-Aminopropyl)phenol, also known as 4-Hydroxyamphetamine (4HA), primarily targets the sympathetic nervous system . It is used medically in eye drops to dilate the pupil, a process called mydriasis . It is also a major metabolite of amphetamine and certain substituted amphetamines .

Mode of Action

4-Hydroxyamphetamine acts as an indirect sympathomimetic agent, causing the release of norepinephrine from nerve synapses, which leads to mydriasis (pupil dilation) . It also decreases the metabolism of serotonin (5-hydroxytryptamine) and certain other monoamines by inhibiting the activity of a family of enzymes called monoamine oxidases (MAOs), particularly type A (MAO-A) .

Biochemical Pathways

The compound affects the polyamine metabolic pathways, which are crucial for plant growth, development, and stress tolerance . Polyamines are small, positively charged biomolecules that regulate various aspects of plant growth, development, and stress responses . The downstream molecular mechanisms that function at different stages of polyamine action allow polyamines to exert their effects in plants .

Pharmacokinetics

It is intended for local use only (ophthalmic use), indicating that its absorption, distribution, metabolism, and excretion primarily occur in the eye .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the dilation of the pupil, enabling the examination of the back of the eye . It also plays a role in the diagnosis of Horner’s syndrome, a condition characterized by nerve lesions .

生化学分析

Biochemical Properties

4-(1-Aminopropyl)phenol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in polyamine metabolism, such as spermidine synthase and spermine synthase . These interactions can influence the synthesis of polyamines, which are important for cell growth and differentiation. Additionally, this compound can bind to proteins and affect their function, potentially altering cellular signaling pathways and metabolic processes .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in stress responses and cell cycle regulation . It can also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and inhibit their activity, leading to downstream effects on cellular processes . It can also activate certain signaling pathways by interacting with receptors or other signaling molecules. These interactions can result in changes in gene expression, affecting various cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to polyamine metabolism. It interacts with enzymes such as spermidine synthase and spermine synthase, influencing the synthesis and regulation of polyamines . These interactions can affect metabolic flux and the levels of metabolites involved in cellular growth and differentiation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by specific transporters and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

4-(1-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQZYHPAVNTISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005432 | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85068-38-8 | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-aminopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-AMINOPROPYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL3S80JXJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)